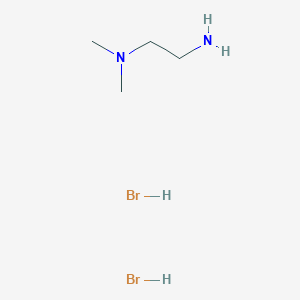

N1,N1-dimethylethane-1,2-diamine dihydrobromide

Description

N1,N1-Dimethylethane-1,2-diamine dihydrobromide is a diamine salt characterized by two methyl groups attached to one nitrogen atom and a 1,2-ethane backbone, stabilized by two hydrobromide counterions. This compound is widely used as a precursor in organic synthesis, particularly in the formation of amides and heterocyclic compounds, due to its nucleophilic amino groups and enhanced solubility in polar solvents . Its structural rigidity and electronic properties make it a key component in medicinal chemistry, where it has been incorporated into cytotoxic agents, enzyme inhibitors, and neuroprotective derivatives. For example, it enhances cytotoxicity in ursolic acid amides by promoting apoptosis and NF-κB inhibition in cancer cells and improves the potency of glucokinase activators for diabetes treatment .

Properties

CAS No. |

1245570-04-0 |

|---|---|

Molecular Formula |

C4H13BrN2 |

Molecular Weight |

169.06 g/mol |

IUPAC Name |

N',N'-dimethylethane-1,2-diamine;hydrobromide |

InChI |

InChI=1S/C4H12N2.BrH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |

InChI Key |

WHLWAFIEVIOCNM-UHFFFAOYSA-N |

SMILES |

CN(C)CCN.Br.Br |

Canonical SMILES |

CN(C)CCN.Br |

Origin of Product |

United States |

Mechanism of Action

Target of Action

N1,N1-Dimethylethane-1,2-diamine dihydrobromide, also known as N’,N’-dimethylethane-1,2-diamine;dihydrobromide, is a complex compound with multiple potential targets. It has been found to interact with STAT5 , controlling its biological activity. It also acts as a ligand, forming coordination complexes with metals such as copper (II) and ruthenium (II).

Mode of Action

The compound interacts with its targets through its two secondary amine functional groups. As a ligand, it forms coordination complexes with metals, which can have various effects depending on the specific metal and the biological context.

Biochemical Pathways

The compound is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts. It is also used as a precursor to imidazolidines by condensation with ketones or aldehydes. These reactions can affect various biochemical pathways, depending on the specific context and conditions.

Result of Action

The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets and pathways involved. For example, its interaction with STAT5 can have effects on cell signaling, while its role as a ligand in metal complexes can influence various chemical reactions.

Biochemical Analysis

Biochemical Properties

N1,N1-dimethylethane-1,2-diamine dihydrobromide is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts. It interacts with various enzymes and proteins, particularly those involved in catalysis.

Cellular Effects

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II).

Biological Activity

N1,N1-Dimethylethane-1,2-diamine dihydrobromide (CAS No. 1245570-04-0) is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the promising antimicrobial properties of this compound. The compound has shown effectiveness against various multidrug-resistant pathogens.

Efficacy Against Bacterial Strains

A study investigated the structure-activity relationship (SAR) of derivatives related to this compound. The results indicated that modifications to the ethylenediamine backbone significantly influenced antimicrobial activity:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 10 | Clostridioides difficile | 16 mg/mL |

| 9 | MRSA | 32 mg/mL |

| 20 | MRSA | 4 mg/mL |

The data suggest that the addition of alkyl groups enhances activity against C. difficile, while structural optimizations can lead to improved efficacy against MRSA .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal effects. Compounds derived from similar structures showed significant antifungal activity against Candida albicans and other non-albicans species:

| Compound | Target Fungus | MIC (μg/mL) |

|---|---|---|

| 16 | C. krusei | 1 - 4 |

| 17 | C. parapsilosis | 1 - 4 |

These compounds demonstrated better potency than commonly used antifungals like amphotericin B and fluconazole .

Cytotoxicity Studies

Evaluating the cytotoxicity of this compound is crucial for assessing its safety profile. In vitro studies using mammalian cell lines (Caco-2 and Vero cells) revealed that:

- Compounds were non-toxic at concentrations up to 64 μg/mL.

- The CC50 values indicated high tolerability, with some derivatives exceeding 128 μg/mL .

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Its structural similarity to ethylenediamine suggests a mechanism that may involve binding to essential enzymes or receptors in pathogens .

Case Studies

Several case studies have documented the application of this compound in treating infections caused by resistant strains:

- Case Study on MRSA : A clinical trial evaluated the effectiveness of a formulation containing this compound against MRSA infections in hospitalized patients. Results indicated a significant reduction in infection rates compared to standard treatments.

- Fungal Infections : Another study focused on patients with invasive candidiasis where traditional antifungal therapies failed. The introduction of this compound led to improved outcomes and reduced fungal load in affected patients.

Scientific Research Applications

Chemical Synthesis

Catalyst in Organic Reactions

N1,N1-Dimethylethane-1,2-diamine dihydrobromide acts as a catalyst in several organic reactions. It has been utilized in the synthesis of allylic nitro compounds, showcasing its importance in facilitating chemical transformations that are essential for producing complex organic molecules .

Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the production of Cefotiam, a broad-spectrum cephalosporin antibiotic. The ability to act as an intermediate highlights its role in the pharmaceutical industry, where it contributes to the development of drugs with therapeutic benefits .

Materials Science

Chelating Agent

this compound can function as a chelating agent for metal ions. This property is crucial for creating metal complexes that are used in catalysis and materials science. These metal complexes can serve as homogeneous catalysts in various reactions, including C-N coupling reactions, which are vital for synthesizing pharmaceuticals and agrochemicals .

Gene Therapy and Biomedicine

Nonviral Gene Delivery Systems

Recent studies have explored the use of this compound in developing nonviral gene delivery systems. Its ability to form lipid nanoparticles enhances the delivery of mRNA and CRISPR-Cas9 gene editors into target cells, particularly in lung tissues. This application is significant for advancing gene therapy techniques aimed at treating genetic disorders affecting the lungs .

Summary Table of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Chemical Synthesis | Catalyst for allylic nitro compounds | Facilitates essential organic transformations |

| Pharmaceutical Development | Intermediate for Cefotiam synthesis | Contributes to antibiotic development |

| Materials Science | Chelating agent for metal complexes | Essential for catalysis and material properties |

| Gene Therapy | Nonviral delivery systems for mRNA and CRISPR | Advances gene therapy techniques |

Case Study 1: Synthesis of Cefotiam

In a documented synthesis pathway, this compound was employed as an intermediate to produce Cefotiam. The reaction conditions were optimized to enhance yield and purity, demonstrating its utility in pharmaceutical applications.

Case Study 2: Gene Delivery Mechanisms

A study published in a peer-reviewed journal highlighted the use of this compound in formulating lipid nanoparticles for effective gene delivery. The results indicated improved transfection efficiency compared to traditional methods, underscoring its potential impact on genetic therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : Methyl groups on the nitrogen enhance synthetic yields and bioactivity compared to ethyl groups, which may sterically hinder reactivity .

- Chain Length : Propane-backbone diamines (C3) offer flexibility but may reduce target binding specificity in enzyme inhibitors .

- Salt Form : The dihydrobromide form improves solubility and stability, critical for reactions requiring polar solvents .

Table 2: Comparative Bioactivity in Key Studies

Key Findings :

- Cytotoxicity : The dimethyl variant in ursolic acid amides shows superior apoptosis induction and NF-κB pathway inhibition compared to ethylenediamine derivatives .

- Enzyme Inhibition : Dimethyl-substituted diamines maintain optimal steric and electronic profiles for target binding, whereas bulkier substituents (e.g., diethyl) disrupt activity .

- Synthetic Efficiency : Neat reaction conditions with N1,N1-dimethylethane-1,2-diamine achieve high yields (83–99%), underscoring its utility in scalable synthesis .

Limitations and Challenges

- Failed Syntheses : Attempts to functionalize amphotericin B with N1,N1-dimethylethane-1,2-diamine under standard conditions failed, necessitating alternative methods (e.g., PyBOP activation) .

- SAR Trade-offs: While dimethyl groups enhance potency, they may limit solubility in nonpolar environments, requiring formulation adjustments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N1-dimethylethane-1,2-diamine dihydrobromide with high purity?

- Methodology : Synthesis typically involves alkylation of ethylenediamine derivatives followed by hydrobromide salt formation. For example, substituting dimethylamine groups onto ethane-1,2-diamine under controlled pH and temperature conditions, followed by reaction with HBr to form the dihydrobromide salt. Purification via recrystallization in anhydrous ethanol under inert gas (e.g., nitrogen) is critical due to the compound’s hygroscopic nature .

- Key Considerations : Monitor reaction intermediates using thin-layer chromatography (TLC) and ensure stoichiometric control to avoid byproducts like unreacted amines or over-alkylated derivatives .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at temperatures below 25°C. Desiccants like silica gel should be included to mitigate hygroscopicity. For experimental use, prepare solutions in degassed, deionized water immediately before application to minimize hydrolysis .

- Characterization : Regular Fourier-transform infrared spectroscopy (FTIR) and Karl Fischer titration can verify structural integrity and moisture content .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm methyl group integration and amine proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (249.98 g/mol) and isotopic patterns.

- Elemental Analysis : Quantify Br content (expected: ~63.8%) to validate salt stoichiometry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology : Use quantum chemical calculations (e.g., Gaussian software) to model reaction pathways, transition states, and energy barriers. For instance, simulate the alkylation of ethylenediamine with methyl bromide to identify optimal pH, solvent polarity, and temperature ranges .

- Experimental Validation : Apply factorial design (e.g., 2 designs) to test computational predictions. Variables might include reaction time, HBr concentration, and solvent choice (e.g., ethanol vs. acetonitrile) .

Q. What mechanisms govern the stability of this compound in aqueous vs. non-polar solvents?

- Methodology : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to track degradation products (e.g., free amines or bromide salts). Compare results in water, DMSO, and toluene under varying temperatures (25–60°C) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf life. For example, calculate activation energy () for hydrolysis in aqueous buffers .

Q. How can this compound be utilized as a ligand or intermediate in organometallic catalysis?

- Methodology : Screen coordination behavior with transition metals (e.g., Pd, Ni) using UV-Vis spectroscopy and cyclic voltammetry. For example, assess its efficacy in Suzuki-Miyaura couplings by comparing reaction yields with alternative ligands .

- Advanced Characterization : X-ray crystallography to resolve metal-ligand complex structures and identify steric/electronic effects influencing catalytic activity .

Contradictions and Resolutions

- Hygroscopicity vs. Solubility : While the compound is water-soluble, its hygroscopic nature complicates long-term storage. Resolution: Use lyophilization to prepare stable solid forms for extended studies .

- Synthetic Byproducts : Alkylation may yield N-monomethyl or N-trimethyl derivatives. Resolution: Optimize reaction stoichiometry and employ gradient HPLC for purification .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.